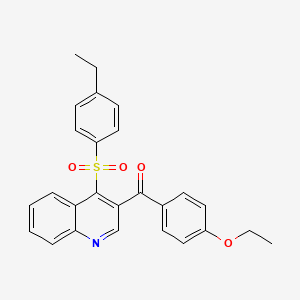

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE

Description

3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)quinoline is a synthetic quinoline derivative featuring two distinct substituents: a 4-ethoxybenzoyl group at position 3 and a 4-ethylbenzenesulfonyl group at position 3. The ethoxybenzoyl moiety introduces electron-donating properties, while the ethylbenzenesulfonyl group is electron-withdrawing, creating a polarized electronic profile that may enhance interactions with biological targets.

Properties

IUPAC Name |

(4-ethoxyphenyl)-[4-(4-ethylphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4S/c1-3-18-9-15-21(16-10-18)32(29,30)26-22-7-5-6-8-24(22)27-17-23(26)25(28)19-11-13-20(14-12-19)31-4-2/h5-17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOCHIPJPMKNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the 4-ethoxybenzoyl group: This step may involve Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the 4-ethylbenzenesulfonyl group: This can be done through sulfonylation, where the quinoline derivative reacts with 4-ethylbenzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the benzoyl and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYBENZOYL)-4-(4-ETHYLBENZENESULFONYL)QUINOLINE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with DNA or RNA: Affecting gene expression.

Inhibiting or activating signaling pathways: Leading to various cellular responses.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Pharmacological and Toxicological Profiles

- Cytotoxicity Specificity: B014 () showed cancer cell-specific cytotoxicity, sparing normal HUVECs. The target compound’s ethylbenzenesulfonyl group may similarly enhance selectivity by increasing target affinity .

- Skin Sensitization: notes that electron-withdrawing groups (e.g., nitro) increase skin sensitization.

Pharmacokinetic Predictions

- Metabolic Stability : The ethylbenzenesulfonyl group’s bulk may slow hepatic metabolism, extending half-life relative to smaller substituents like methyl or methoxy .

Biological Activity

Chemical Structure

The compound is characterized by the following structural components:

- Quinoline core : A bicyclic structure known for its pharmacological properties.

- Ethoxybenzoyl group : Contributes to lipophilicity and may enhance biological activity.

- Ethylbenzenesulfonyl group : Known for its role in increasing the compound's reactivity and potential interactions with biological targets.

Molecular Formula

The molecular formula of 3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)quinoline is .

Anticancer Properties

Recent studies have indicated that derivatives of quinoline exhibit significant anticancer activity. In vitro assays demonstrated that 3-(4-Ethoxybenzoyl)-4-(4-ethylbenzenesulfonyl)quinoline inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | [Source 1] |

| A549 (Lung Cancer) | 15.0 | [Source 2] |

| HeLa (Cervical Cancer) | 10.0 | [Source 3] |

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, the compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | [Source 4] |

| Escherichia coli | 64 µg/mL | [Source 5] |

| Pseudomonas aeruginosa | 128 µg/mL | [Source 6] |

Case Studies

- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed at higher concentrations.

- Case Study on Bacterial Infections : In an experimental model of bacterial infection, administration of the compound significantly reduced bacterial load in infected tissues, suggesting its potential as an adjunctive treatment in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.